Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride

Beschreibung

BenchChem offers high-quality Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

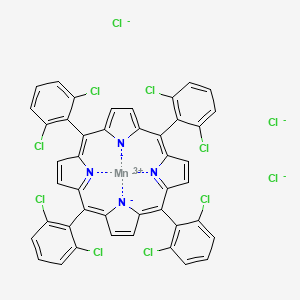

manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H20Cl8N4.3ClH.Mn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;;;;/h1-20H;3*1H;/q-2;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQYGFMXFKOTOZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Cl-].[Cl-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H20Cl11MnN4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride typically involves the reaction of 2,6-dichlorophenylporphyrin with manganese chloride[2][2]. The process can be carried out under various conditions, including room temperature or elevated temperatures, depending on the desired yield and purity.

Industrial Production Methods: In industrial settings, the compound can be synthesized using a sol-gel method where manganese(III) porphyrin is covalently bound to a silica matrix . This method not only enhances the stability of the compound but also allows for its reuse in catalytic processes.

Analyse Chemischer Reaktionen

Types of Reactions: Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is known to undergo several types of chemical reactions, including:

Oxidation: It acts as a catalyst in the oxidation of hydrocarbons and other organic substrates.

Reduction: The compound can participate in reduction reactions, although less commonly.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H2O2) and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Conditions often involve the use of polar solvents and elevated temperatures.

Major Products Formed: The major products formed from these reactions include various oxidized organic compounds, such as epoxides and alcohols .

Wissenschaftliche Forschungsanwendungen

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride exerts its effects involves the formation of a high-valent manganese-oxo species . This reactive intermediate can facilitate the transfer of oxygen atoms to substrates, leading to their oxidation. The compound’s molecular targets include various organic molecules, and its pathways involve the activation of molecular oxygen and subsequent transfer to the substrate .

Vergleich Mit ähnlichen Verbindungen

- Manganese Tetrakis(2,6-difluorophenyl)porphyrin Chloride

- Manganese Tetrakis(2,6-dibromophenyl)porphyrin Chloride

- Manganese Tetrakis(2,6-diiodophenyl)porphyrin Chloride

Comparison: Compared to these similar compounds, Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is unique due to its specific halogen substitution pattern, which influences its reactivity and stability . The dichloro substitution provides a balance between electron-withdrawing effects and steric hindrance, making it particularly effective as a catalyst in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.